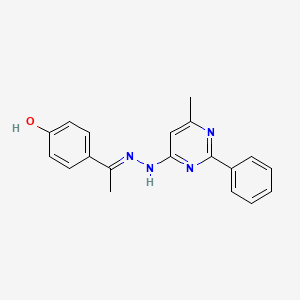![molecular formula C19H18N2O3S B6034885 N'-[(2-hydroxy-1-naphthyl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6034885.png)
N'-[(2-hydroxy-1-naphthyl)methylene]-2,4-dimethylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-hydroxy-1-naphthyl)methylene]-2,4-dimethylbenzenesulfonohydrazide, commonly known as HN2, is a synthetic compound that belongs to the class of hydrazine derivatives. It has been extensively studied for its potential applications in cancer treatment and has shown promising results in preclinical studies.
Mechanism of Action
HN2 works by binding to the DNA molecule and forming covalent bonds with the nitrogen atoms in the DNA bases. This leads to the formation of DNA adducts, which interfere with DNA replication and transcription. The formation of DNA adducts also triggers a cascade of cellular events that ultimately lead to cell death.
Biochemical and Physiological Effects:
HN2 has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It also inhibits the activity of DNA polymerase, an enzyme that is essential for DNA replication. HN2 has also been shown to induce DNA damage and activate DNA repair pathways in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of HN2 is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, HN2 is also highly toxic and can cause severe side effects, including bone marrow suppression and gastrointestinal toxicity. This limits its use in clinical settings.
Future Directions
There are several future directions for research on HN2. One area of interest is the development of HN2 analogs that are less toxic and more selective for cancer cells. Another area of interest is the use of HN2 in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, there is a need for further research on the mechanisms of HN2-induced DNA damage and repair, as well as its potential applications in other areas of medicine, such as infectious diseases.
Synthesis Methods
HN2 can be synthesized by reacting 2-hydroxy-1-naphthaldehyde with 2,4-dimethylbenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of HN2 as a yellow crystalline solid.
Scientific Research Applications
HN2 has been extensively studied for its potential applications in cancer treatment. It belongs to the class of DNA alkylating agents and works by binding to the DNA molecule, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death.
properties
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-7-10-19(14(2)11-13)25(23,24)21-20-12-17-16-6-4-3-5-15(16)8-9-18(17)22/h3-12,21-22H,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIADPYSPGBFKP-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)
![4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B6034839.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B6034854.png)
![N-(4-methoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6034861.png)
![3-[2-(2-fluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6034865.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6034877.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6034888.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2H-indazol-2-yl)-N-methylacetamide](/img/structure/B6034894.png)

![methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6034921.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6034922.png)
